3-Fluoro-5-iodobenzonitrile
Overview
Description
3-Fluoro-5-iodobenzonitrile is an organic compound with the molecular formula C7H3FIN. It is characterized by the presence of both fluorine and iodine atoms attached to a benzonitrile core. This compound is known for its applications in various chemical processes and is often used as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-iodobenzonitrile typically involves halogenation reactions. One common method is the iodination of 3-fluorobenzonitrile using iodine and a suitable oxidizing agent. The reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve efficient production. The compound is then purified through crystallization or distillation techniques to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction reactions can produce different functionalized derivatives .
Scientific Research Applications
3-Fluoro-5-iodobenzonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the development of biologically active molecules and as a probe in biochemical studies.
Medicine: It serves as a precursor in the synthesis of potential drug candidates and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Fluoro-5-iodobenzonitrile is primarily related to its ability to undergo various chemical transformationsThe molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
2-Fluoro-5-iodobenzonitrile: Similar in structure but with the fluorine and iodine atoms in different positions.
4-Fluoro-3-iodobenzonitrile: Another isomer with different substitution patterns on the benzene ring
Uniqueness: 3-Fluoro-5-iodobenzonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it particularly useful in certain synthetic applications where other isomers may not be as effective .
Properties
IUPAC Name |
3-fluoro-5-iodobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FIN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJNITIJYWQFCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)I)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374585 | |
Record name | 3-fluoro-5-iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
723294-75-5 | |
Record name | 3-fluoro-5-iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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